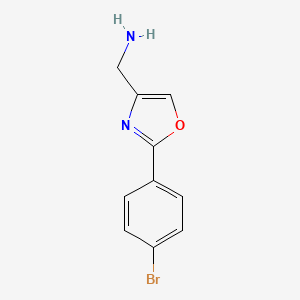

(2-(4-Bromophenyl)oxazol-4-YL)methanamine

CAS No.: 724412-56-0

Cat. No.: VC8401340

Molecular Formula: C10H9BrN2O

Molecular Weight: 253.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 724412-56-0 |

|---|---|

| Molecular Formula | C10H9BrN2O |

| Molecular Weight | 253.09 g/mol |

| IUPAC Name | [2-(4-bromophenyl)-1,3-oxazol-4-yl]methanamine |

| Standard InChI | InChI=1S/C10H9BrN2O/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2 |

| Standard InChI Key | NLPRVNFOBHGKFT-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NC(=CO2)CN)Br |

| Canonical SMILES | C1=CC(=CC=C1C2=NC(=CO2)CN)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(2-(4-Bromophenyl)oxazol-4-yl)methanamine features a planar oxazole ring (1,3-oxazole) with nitrogen and oxygen atoms at positions 1 and 3, respectively. The 4-bromophenyl group is attached to the oxazole’s second carbon, while a methanamine (–CHNH) substituent occupies the fourth position. The hydrochloride salt form enhances stability and solubility in polar solvents. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | [2-(4-bromophenyl)-1,3-oxazol-4-yl]methanamine; hydrochloride |

| Molecular Formula | |

| SMILES | C1=CC(=CC=C1C2=NC(=CO2)CN)Br.Cl |

| InChI Key | QFBYEMIMBOIFGV-UHFFFAOYSA-N |

| PubChem CID | 71437019 |

The bromine atom at the para position of the phenyl ring introduces steric and electronic effects, influencing reactivity in cross-coupling reactions .

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit protocols for (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride are scarce, oxazole syntheses generally involve:

-

Condensation Reactions: Cyclization of α-acylaminoketones or α-halo ketones with ammonia or amines .

-

Van Leusen Oxazole Synthesis: Using TosMIC (toluenesulfonylmethyl isocyanide) with aldehydes or ketones .

For this compound, a plausible route involves bromination of a phenyl-oxazole precursor followed by amine functionalization. The hydrochloride salt forms via treatment with hydrochloric acid.

Reactivity Profile

The compound’s reactivity is governed by two key sites:

-

Bromophenyl Group: Undergoes Suzuki-Miyaura cross-coupling with boronic acids, enabling aryl-aryl bond formation.

-

Oxazole Ring: Participates in electrophilic substitution at the 5-position and ring-opening reactions under strong acidic or basic conditions .

-

Methanamine Side Chain: The primary amine (–NH) engages in alkylation, acylation, and Schiff base formation.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Building Block

(2-(4-Bromophenyl)oxazol-4-yl)methanamine serves as a precursor for bioactive molecules. Examples include:

-

Kinase Inhibitors: Oxazoles mimic purine motifs, binding ATP pockets in kinases .

-

Antimicrobial Agents: Brominated aromatics enhance membrane permeability and target binding.

Case Studies

-

Anticancer Scaffolds: Hybrid molecules combining this oxazole with quinoline or indole moieties show preliminary activity against breast cancer cell lines (MCF-7) .

-

Antiviral Derivatives: Structural analogs inhibit viral proteases in computational docking studies.

Industrial and Research Applications

Material Science

Oxazole derivatives function as:

-

Organic Semiconductors: Charge carrier mobility up to 0.1 cm/V·s in thin-film transistors .

-

Luminescent Probes: Quantum yields of 0.4–0.6 in blue-light-emitting OLEDs .

Analytical Uses

As a HPLC standard for quantifying brominated aromatics in environmental samples.

Future Directions and Research Gaps

Unanswered Questions

-

In Vivo Efficacy: No pharmacokinetic or toxicity data in animal models.

-

Structure-Activity Relationships (SAR): Impact of substituents on the oxazole ring remains unstudied.

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume